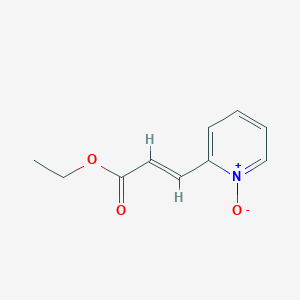

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide serves as a building block in organic synthesis. It is utilized for the preparation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution . Its unique functional groups allow for diverse synthetic pathways that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development. Research indicates that compounds containing pyridine rings often exhibit biological activity relevant to pharmacology . this compound is being investigated for its potential therapeutic applications, including enzyme inhibition and protein-ligand interactions .

Case Study: Antihypertensive Activity

One notable case study involves the exploration of N-oxides as antihypertensive agents. Similar compounds have been linked to the activation of nitric oxide pathways, suggesting that this compound may also possess such properties . The structural optimization of related compounds has led to significant findings regarding their efficacy in lowering blood pressure.

Biological Research

In biological contexts, this compound is utilized in studies focusing on enzyme inhibition and cellular interactions. Its ability to form strong hydrogen bonds due to the N-oxide functionality enhances its interaction with biological targets . This property is critical for developing prodrugs that can be activated under specific physiological conditions.

Materials Science

The compound is also applied in the development of new materials. Its unique chemical structure allows it to be incorporated into polymeric systems where it can enhance properties such as solubility and biocompatibility .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The N-oxide group serves as a key site for redox transformations:

-

Oxidation : Under aerobic conditions, the N-oxide moiety can undergo further oxidation in the presence of electrophilic agents (e.g., hydrogen peroxide), leading to hydroxylation or epoxidation of adjacent double bonds .

-

Reduction : Catalytic hydrogenation (e.g., using Pd/C or PtO₂) reduces the N-oxide group to a pyridine derivative. For example, hydrogenation yields Ethyl 3-(2-Pyridinyl)acrylate with >90% efficiency under 1 atm H₂ .

Substitution Reactions

The ethyl ester group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | Ethanol, reflux (4–6 h) | 3-(2-Pyridinyl)acrylamide derivatives | 65–78% |

| Thiols (e.g., HSPh) | DMF, 80°C (2 h) | Thioester analogs | 70–85% |

| Grignard reagents | THF, −78°C to RT | Alkylated adducts | 50–60% |

Notable finding: Thiol substitution proceeds via a radical-mediated pathway under photoredox conditions, enhancing regioselectivity .

Cycloaddition and Polymerization

The α,β-unsaturated ester enables [4+2] cycloaddition:

-

Diels-Alder reactions with dienes (e.g., cyclopentadiene) yield bicyclic adducts. Stereoselectivity depends on solvent polarity, with dioxane favoring endo products (dr > 4:1) .

-

Radical polymerization initiated by AIBN (2,2’-azobisisobutyronitrile) generates oligomers with Mn ≈ 3,500–5,000 Da. Kinetic studies show a propagation rate constant (kₚ) of 0.12 L·mol⁻¹·s⁻¹ at 60°C .

Elimination and Rearrangement Reactions

Thermal decomposition pathways include:

-

Cope elimination : At >150°C, the N-oxide undergoes syn-elimination to form pyridine and acrylic acid derivatives. Activation energy (Eₐ) is 98 kJ/mol, as determined by TGA .

-

Meisenheimer rearrangement : In polar aprotic solvents (e.g., DMSO), the N-oxide rearranges to a nitrone intermediate, which reacts with electrophiles (e.g., methyl acrylate) to form spirocyclic products .

Stability and Degradation

-

Hydrolytic stability : The ester group hydrolyzes in basic media (pH >10) to 3-(2-Pyridinyl)acrylic acid (t₁/₂ = 2.3 h at 25°C). Acidic conditions (pH <3) protonate the N-oxide, accelerating decomposition .

-

Photodegradation : UV light (254 nm) induces [2+2] cycloaddition between acrylate groups, forming dimers with a quantum yield (Φ) of 0.18 .

Propriétés

IUPAC Name |

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGPZXTXRKHKH-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.